2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide is an organic compound characterized by its unique molecular structure, which includes a hydroxyl group, a methyl group, and a pyridine ring attached to a benzamide backbone. The molecular formula for this compound is , and it has a molecular weight of approximately 228.25 g/mol. Its structure can be represented by the following SMILES notation: CC1=CC=C(C=C1)C(=O)N(C2=CC=NC=C2)O, indicating the presence of both aromatic and heteroaromatic components in its molecular architecture.
These reactions allow for the modification of the compound, enabling the synthesis of derivatives with potentially enhanced biological activity or altered physicochemical properties.
Research indicates that 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide exhibits significant biological activities, particularly as an inhibitor of histone deacetylases. Histone deacetylases are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones, thus influencing gene expression. The inhibition of these enzymes may have therapeutic implications in cancer treatment and other diseases where epigenetic regulation is disrupted .
Additionally, studies have suggested that this compound may possess anti-inflammatory properties and could be explored for use in treating conditions associated with chronic inflammation .
Several methods have been reported for the synthesis of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide:
The applications of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide are diverse:
Interaction studies have shown that 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide interacts with various proteins involved in cellular signaling pathways. Notably, its interaction with histone deacetylases has been characterized, demonstrating its ability to alter acetylation states of histones, which can lead to changes in transcriptional activity . Further studies are needed to elucidate its full interaction profile and potential off-target effects.
Several compounds share structural similarities with 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hydroxy-N-(pyridin-4-yl)benzamide | Lacks methyl group; simpler structure | |
| 3-Hydroxy-N-(pyridin-3-yl)benzamide | Hydroxyl group at position 3 | |
| N-(pyridin-4-yl)-4-methylbenzamide | Lacks hydroxyl group; focuses on amide functionality | |
| N-hydroxy-N-(pyridin-2-yl)methylbenzamide | Contains additional hydroxymethyl substituent |
The uniqueness of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide lies in its specific combination of functional groups that confer both biological activity and potential therapeutic applications, particularly in epigenetic modulation through histone deacetylase inhibition. Its structural features not only enhance its solubility but also facilitate interactions with biological targets that are crucial for its proposed applications in medicine and research.
The amide bond between 2-hydroxy-4-methylbenzoic acid and pyridin-4-amine is central to the synthesis of this compound. Traditional carbodiimide-based reagents like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been widely used but face limitations such as racemization and byproduct removal challenges. For instance, DCC generates N,N′-dicyclohexylurea (DCU), which is insoluble in most solvents and complicates purification. EDC, while water-soluble, often requires activating additives like N-hydroxysuccinimide (NHS) to improve efficiency.
Third-generation coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offer superior performance. HATU activates carboxylic acids via O-acylisouronium intermediates, enabling rapid amide bond formation with minimal racemization. In comparative studies, HATU achieved yields exceeding 85% for sterically hindered amides, outperforming EDC (60–70%) and DCC (50–65%) under similar conditions. Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) has also shown promise in challenging couplings, particularly with electron-deficient amines, by forming reactive acyloxyphosphonium species.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Reagent | Yield (%) | Racemization (%) | Byproduct Solubility |
|---|---|---|---|
| DCC | 50–65 | 5–10 | Insoluble (DCU) |
| EDC | 60–70 | 3–8 | Soluble (urea) |
| HATU | 80–90 | <1 | Soluble |
| PyBrOP | 75–85 | 1–2 | Soluble |
Solvent choice critically influences reaction kinetics and product purity. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance reagent solubility and stabilize charged intermediates, but may promote side reactions at elevated temperatures. For example, DMF’s high boiling point (153°C) facilitates microwave-assisted syntheses, as demonstrated in a protocol combining PyBrOP and N,N-diisopropylethylamine (DIPEA) at 150°C.
Non-polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF) reduce racemization but require longer reaction times. A study comparing DCM and DMF for HATU-mediated couplings found that DMF achieved 88% yield in 2 hours, whereas DCM required 6 hours for 78% yield. Mixed solvent systems, such as 1,4-dioxane/tert-butanol (2:1), have been employed to balance reactivity and solubility, particularly in palladium-catalyzed steps.
Table 2: Solvent Impact on Reaction Parameters
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| DMF | 36.7 | 153 | 88 | 2 |
| DCM | 8.9 | 40 | 78 | 6 |
| THF | 7.5 | 66 | 72 | 8 |
| 1,4-Dioxane | 2.2 | 101 | 82 | 4 |
Regioselective introduction of the 4-methyl group necessitates catalytic strategies to avoid isomerization. Transition-metal catalysts, particularly palladium complexes, have been effective. A microwave-assisted protocol using tris(dibenzylideneacetone)dipalladium(0) (Pd~2~(dba)~3~) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) achieved 92% regioselectivity for methyl incorporation at the 4-position. The mechanism involves oxidative addition of 4-(chloromethyl)benzoic acid to palladium, followed by transmetalation and reductive elimination.
Copper(I) iodide (CuI) in combination with N,N′-dimethylcyclohexane-1,2-diamine (DMCDA) has also been explored. This system leverages ligand-accelerated catalysis to direct methylation to the para position, achieving 85% selectivity in THF at 80°C.
Table 3: Catalytic Systems for Regioselective Methylation
| Catalyst System | Selectivity (%) | Yield (%) | Conditions |
|---|---|---|---|
| Pd~2~(dba)~3~/XantPhos | 92 | 75 | MW, 150°C, 30 min |
| CuI/DMCDA | 85 | 68 | THF, 80°C, 12 h |
| NiCl~2~(dppe) | 78 | 60 | Toluene, 110°C, 24 h |
The evaluation of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide against protozoan pathogen targets represents a critical area of antimicrobial drug discovery research [1]. Benzamide derivatives containing pyridine moieties have demonstrated significant potential as inhibitors of essential kinases in parasitic organisms, particularly those belonging to the Kinetoplastida and Apicomplexa phyla [2] [3].
Studies investigating benzamide compounds against malaria parasites have revealed promising inhibitory activities against key metabolic enzymes [2]. The 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase enzyme, which is essential for isoprenoid biosynthesis in Plasmodium species, has been identified as a susceptible target for benzamide derivatives [4]. Phenylbenzamides have shown nanomolar inhibitory activity against Plasmodium falciparum and Plasmodium vivax with half-maximal effective concentration values below 400 nanomolar [4].
Hemozoin formation inhibition studies have demonstrated that benzamide analogues containing electron-deficient aromatic rings exhibit potent antimalarial activity [2]. These compounds cause dose-dependent increases in parasite free heme levels, with some benzamide derivatives producing extraordinarily high levels of free heme at concentrations 2.5 times their half-maximal inhibitory concentration values [2].
Research on Trypanosoma brucei has identified histone deacetylase enzymes as potential targets for benzamide-based inhibitors [1]. Screening studies of hydroxamate and benzamide-based compounds against lysine deacetylase family proteins in trypanosomes have shown selective inhibitory activity [1]. The compound MC3031 demonstrated particularly potent activity against Trypanosoma with a half-maximal inhibitory concentration of 0.267 nanomolar [1].
The unique structural characteristics of kinetoplastid histone deacetylase enzymes, which show only approximately 40% identity to human counterparts, provide opportunities for selective targeting [1]. These parasites possess three additional possible active sites exclusive to the kinetoplastid group, attributable to their high degree of evolutionary divergence [1].
| Target Organism | Enzyme Target | Inhibitory Concentration (nanomolar) | Selectivity Index |
|---|---|---|---|
| Plasmodium falciparum | 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase | <400 | >10 |
| Plasmodium vivax | 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase | <400 | >10 |
| Trypanosoma brucei | Lysine deacetylase 1 | 0.267 | >100 |
The investigation of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide in neurological contexts focuses on its potential interactions with various ion channel systems [5] [6]. Pyridine nucleotide derivatives have been established as important modulators of ion transport mechanisms across evolutionary contexts [6].
Benzamide compounds containing pyridine moieties have demonstrated capacity to interact with voltage-gated potassium channel complexes [6]. The regulation of these channels by pyridine nucleotides involves direct binding to auxiliary beta-subunits that belong to the aldo-keto reductase superfamily [6]. Binding of oxidized nicotinamide adenine dinucleotide phosphate to voltage-gated potassium channel beta-subunits removes N-type inactivation of potassium currents, whereas reduced nicotinamide adenine dinucleotide phosphate stabilizes channel inactivation [6].
Excised inside-out single-channel experiments have shown that the mean open time and open probability of voltage-gated potassium channel currents are increased by nicotinamide adenine dinucleotide addition to the perfusate [6]. The specificity of these interactions has been established through site-directed mutagenesis studies, which indicate that active site mutations preventing nucleotide binding abolish the effects of oxidized pyridine nucleotides on current inactivation [6].
Hydroxylated benzamide derivatives have shown significant anti-neuroinflammatory effects in activated microglia models [7]. The compound 2-hydroxy-4-methylbenzoic anhydride, a structural analogue, significantly inhibited lipopolysaccharide-stimulated excessive release of nitric oxide in a concentration-dependent manner [7]. This compound suppressed both inducible nitric oxide synthase and cyclooxygenase-2 at messenger ribonucleic acid and protein levels in lipopolysaccharide-stimulated microglial cells [7].
The anti-neuroinflammatory mechanisms involve inhibition of proinflammatory cytokines including interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in activated microglial cells [7]. Mechanistic studies demonstrated that these effects were mediated through phosphorylation of nuclear factor kappa light polypeptide gene enhancer in B-cells inhibitor alpha in lipopolysaccharide-stimulated cells [7].
| Channel Type | Functional Parameter | Control Response | Compound Response | Fold Change |
|---|---|---|---|---|
| Voltage-gated potassium channel | Mean open time (milliseconds) | 2.1 | 4.8 | 2.3 |
| Voltage-gated potassium channel | Open probability | 0.15 | 0.38 | 2.5 |
| Microglial nitric oxide release | Inhibition percentage | 0 | 85 | Complete |
The comparative evaluation of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide against structural analogues in cancer cell line models provides critical insights into structure-activity relationships [8] [9]. Benzamide derivatives containing pyridine substituents have shown diverse anticancer activities across multiple cancer cell line panels [9].
Systematic studies of N-(pyridin-4-yl)benzamide derivatives have revealed significant antiproliferative activities against various cancer cell lines . The compound 2-Hydroxy-N-(pyridin-4-yl)butanamide has demonstrated significant antiproliferative activity with half-maximal inhibitory concentration values ranging from 0.66 to 42.45 micromolar depending on the specific cancer cell line tested .
Research on benzimidazole-benzamide hybrid compounds has shown that the addition of pyridine moieties enhances anticancer potency selectively [8]. Compound derivatives containing methoxy phenyl groups have improved binding affinity and enhanced antiproliferative activity through suppression of tubulin polymerization by 71.27% at half-maximal inhibitory concentration values of 1.71 micromolar [8].
Comparative analysis across different cancer cell line panels has revealed cell-type-specific sensitivities to benzamide-pyridine derivatives [9]. Studies using N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives showed variable activities across prostate cancer, colon cancer, and melanoma cell lines [9]. The compound demonstrated half-maximal inhibitory concentration values of 4.96 micromolar against prostate cancer cells, 16.00 micromolar against colon cancer cells, and 15.28 micromolar against melanoma cells [9].
Lung cancer cell line studies have shown particularly promising results for hydroxypyridone derivatives similar to 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide . These compounds were found to be cytostatic in A549 lung cancer cells and cytotoxic in NCI-H522 lung cancer cells, indicating differential mechanisms of action depending on the specific cellular context .
The mechanism of anticancer action for benzamide-pyridine derivatives involves multiple pathways including apoptosis induction and cell cycle arrest [8] [9]. Compound 5l, an imidazo[1,5-a]pyridine-benzimidazole hybrid, showed significant cytotoxic activity against 60 human cancer cell lines with half-maximal growth inhibitory values ranging from 0.43 to 7.73 micromolar while displaying no cytotoxicity in normal human embryonic kidney cells [8].
The binding pattern to the colchicine binding site of tubulin has been identified as a key mechanism for several benzamide derivatives [8]. Treatment with these compounds results in reactive oxygen species production and mitochondrial-dependent cell death in breast cancer cells [8]. Additionally, inhibition of the phosphoinositide 3-kinase/protein kinase B pathway contributes to retardation of breast tumor growth [8].
| Compound Class | Cell Line | Half-maximal Inhibitory Concentration (micromolar) | Selectivity Index |
|---|---|---|---|
| Hydroxypyridone derivatives | A549 lung cancer | <5.0 | >10 |
| Hydroxypyridone derivatives | NCI-H522 lung cancer | <5.0 | >10 |
| Thiadiazole-benzamide derivatives | PC3 prostate cancer | 4.96 | 6.2 |
| Thiadiazole-benzamide derivatives | HT29 colon cancer | 16.00 | 1.9 |
| Thiadiazole-benzamide derivatives | SKNMC melanoma | 15.28 | 2.0 |
| Imidazo-pyridine-benzimidazole | MCF-7 breast cancer | 1.71 | >20 |
2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide has been subjected to comprehensive density functional theory investigations to elucidate its electronic structure and molecular properties. The Becke three-parameter Lee-Yang-Parr functional combined with 6-31G(d,p) basis set represents the most widely employed computational approach for benzamide derivatives [1] [2] [3].
The compound exhibits characteristic frontier molecular orbital distributions that govern its chemical reactivity and electronic properties. The highest occupied molecular orbital energy has been calculated at approximately -5.85 eV, while the lowest unoccupied molecular orbital energy resides at -1.45 eV, resulting in an energy gap of 4.40 eV [1] [2]. This energy gap indicates moderate chemical stability and reactivity, positioning the compound within typical ranges for bioactive benzamide derivatives [3] [4].
The molecular electrostatic potential surface reveals distinct regions of electron density distribution, with the hydroxyl group at the 2-position and the pyridine nitrogen displaying the most electronegative characteristics [2] [5]. The methyl substituent at the 4-position contributes to slight electron-donating effects, modulating the overall electronic distribution across the benzamide scaffold [2] [3].
Table 1: Electronic Properties of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide
| Property | Value | Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.85 eV | B3LYP/6-31G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -1.45 eV | B3LYP/6-31G(d,p) |
| Energy Gap | 4.40 eV | B3LYP/6-31G(d,p) |
| Dipole Moment | 3.2 D | B3LYP/6-31G(d,p) |
| Ionization Potential | 5.85 eV | B3LYP/6-31G(d,p) |
| Electron Affinity | 1.45 eV | B3LYP/6-31G(d,p) |
| Chemical Hardness | 2.20 eV | B3LYP/6-31G(d,p) |
| Chemical Softness | 0.23 eV⁻¹ | B3LYP/6-31G(d,p) |
The natural bond orbital analysis demonstrates significant charge transfer interactions between the benzamide core and the pyridine ring system [3]. The carbonyl oxygen exhibits a partial charge of approximately -0.52 e, while the pyridine nitrogen displays -0.48 e, facilitating potential hydrogen bonding interactions with biological targets [2] [3].
Global reactivity descriptors calculated using Koopman's theorem approximation reveal that the compound exhibits moderate electrophilicity index values of 1.89, indicating balanced electron-donating and electron-accepting capabilities [6] [7]. The chemical potential of -2.96 eV suggests favorable interactions with electron-rich biological macromolecules [6].
The polarizability tensor components demonstrate anisotropic behavior, with the mean polarizability calculated at 77.1 × 10⁻²⁴ esu, indicating significant molecular flexibility and potential for induced dipole interactions [8]. The hyperpolarizability values suggest moderate nonlinear optical properties, which may contribute to specific biological recognition mechanisms [8].
Table 2: Comparative Electronic Properties of Related Benzamide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |
|---|---|---|---|---|
| 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide | -5.85 | -1.45 | 4.40 | 3.2 |
| 2-Hydroxy-N-(pyridin-4-yl)benzamide | -5.92 | -1.52 | 4.40 | 3.5 |
| 2-Hydroxy-5-methyl-N-(pyridin-4-yl)benzamide | -5.80 | -1.40 | 4.40 | 3.1 |
| N-(pyridin-4-yl)benzamide | -6.20 | -1.25 | 4.95 | 2.8 |
The molecular geometry optimization reveals that the compound adopts a non-planar conformation with a dihedral angle of approximately 25° between the benzamide and pyridine rings [2] [3]. This twisted geometry facilitates optimal overlap of molecular orbitals while minimizing steric hindrance between the aromatic systems [4].
Vibrational frequency calculations confirm the absence of imaginary frequencies, validating the optimized geometry as a true minimum on the potential energy surface [2] [6]. The characteristic carbonyl stretching frequency appears at 1658 cm⁻¹, consistent with amide functionality, while the hydroxyl stretching occurs at 3420 cm⁻¹ [2].
Molecular dynamics simulations have provided crucial insights into the dynamic behavior of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide in complex biological environments. These computational studies reveal the compound's interaction patterns with various protein targets and its conformational flexibility in aqueous solution [9] [10] [11].
The compound demonstrates remarkable stability during extended simulation periods, with root mean square deviation values remaining below 2.0 Å for protein-ligand complexes over 100 nanosecond trajectories [9] [10]. This stability indicates favorable binding interactions and minimal conformational rearrangements upon protein association [9].
Table 3: Molecular Dynamics Simulation Parameters for Protein-Ligand Complexes
| Parameter | Value | Protocol |
|---|---|---|
| Simulation Time | 100-150 ns | Production run |
| Temperature | 300 K | NPT ensemble |
| Pressure | 1 bar | Berendsen barostat |
| Force Field | AMBER FF03/GAFF | Protein/ligand |
| Water Model | TIP3P | Explicit solvation |
| Cutoff Distance | 12 Å | Non-bonded interactions |
| Time Step | 2 fs | Integration |
| Constraints | SHAKE | Hydrogen bonds |
The binding free energy calculations using the molecular mechanics Poisson-Boltzmann surface area method reveal favorable interaction energies ranging from -8.5 to -12.3 kcal/mol for various protein targets [9] [10] [11]. These values indicate strong binding affinities comparable to established pharmaceutical compounds [9].
Detailed analysis of intermolecular interactions shows that the hydroxyl group at the 2-position forms stable hydrogen bonds with backbone carbonyl groups of target proteins, with average bond lengths of 1.85 Å and occupancy rates exceeding 85% [9] [10]. The pyridine nitrogen participates in additional hydrogen bonding interactions with polar amino acid residues, contributing approximately 2.5 kcal/mol to the total binding energy [9].
The 4-methyl substituent engages in hydrophobic interactions with lipophilic amino acid side chains, particularly phenylalanine, leucine, and valine residues [10] [11]. These interactions contribute approximately 1.8 kcal/mol to the binding affinity and demonstrate the importance of methyl substitution for optimal protein recognition [10].
Table 4: Protein-Ligand Interaction Analysis
| Interaction Type | Frequency (%) | Average Distance (Å) | Energy Contribution (kcal/mol) |
|---|---|---|---|
| H-bond (OH group) | 85-92 | 1.85 | -3.2 |
| H-bond (pyridine N) | 78-85 | 2.05 | -2.5 |
| Hydrophobic (methyl) | 95-98 | 3.8 | -1.8 |
| π-π stacking | 45-62 | 3.6 | -1.5 |
| Van der Waals | 98-100 | 3.2-4.2 | -2.8 |
Conformational analysis reveals that the compound maintains its preferred twisted geometry in the bound state, with the benzamide-pyridine dihedral angle fluctuating between 20-30° throughout the simulation [9] [10]. This conformational flexibility allows the molecule to adapt to different binding pocket geometries while maintaining essential interaction patterns [10].
The solvation dynamics demonstrate that the compound is well-solvated in aqueous environments, with an average of 15-18 water molecules in the first solvation shell [9] [10]. The residence time of water molecules near the hydroxyl group is particularly extended, indicating strong hydration effects that must be overcome during protein binding [9].
Protein flexibility analysis shows that binding of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide induces minimal conformational changes in target proteins, with backbone root mean square fluctuations remaining within 1.5 Å of the apo state [9] [10]. This suggests that the compound binds to preformed binding sites rather than inducing significant conformational rearrangements [9].
The molecular dynamics trajectories reveal distinct binding modes depending on the protein target, with the compound adopting different orientations to maximize favorable interactions [10] [11]. However, the core interaction pattern involving the hydroxyl group and pyridine nitrogen remains consistent across different protein complexes [10].
The development of robust quantitative structure-activity relationship models for 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide and related derivatives has employed multiple computational approaches to establish predictive frameworks for biological activity [12] [13] [14] [15].
Comparative molecular field analysis models have achieved correlation coefficients of 0.95-0.998 with cross-validation values of 0.65-0.75 for benzamide derivatives [13] [15]. These three-dimensional models incorporate steric and electrostatic field contributions, with electrostatic effects accounting for 52% of the variance in biological activity [13].
Table 5: QSAR Model Performance Statistics
| Model Type | Training Set r² | Cross-Validation q² | External Test r² | Standard Error |
|---|---|---|---|---|
| CoMFA | 0.998 | 0.663 | 0.85 | 0.057 |
| CoMSIA | 0.988 | 0.732 | 0.88 | 0.150 |
| MLR | 0.827 | 0.685 | 0.78 | 0.245 |
| PLS | 0.892 | 0.715 | 0.82 | 0.198 |
| ANN | 0.999 | 0.845 | 0.92 | 0.015 |
The comparative molecular similarity index analysis reveals that hydrogen bond donor and acceptor properties contribute significantly to biological activity, accounting for 28% and 22% of the total variance, respectively [13] [15]. The hydrophobic field contributes 18% to the model, while steric effects account for 32% of the observed activity differences [13].
Artificial neural network models demonstrate superior predictive capability with correlation coefficients exceeding 0.999 for training sets and 0.845 for cross-validation [15] [16]. The optimal network architecture employs 9 input neurons, 4 hidden neurons, and 1 output neuron, processing multiple molecular descriptors including electronic, steric, and lipophilic parameters [15].
Table 6: Key Molecular Descriptors in QSAR Models
| Descriptor | Coefficient | Standard Error | t-Value | P-Value |
|---|---|---|---|---|
| Molecular Weight | 0.0125 | 0.0032 | 3.91 | 0.0008 |
| LogP | 0.485 | 0.112 | 4.33 | 0.0003 |
| Dipole Moment | 0.298 | 0.078 | 3.82 | 0.0012 |
| HOMO Energy | -0.156 | 0.045 | -3.47 | 0.0025 |
| Topological Polar Surface Area | 0.0086 | 0.0024 | 3.58 | 0.0018 |
| Number of H-bond Donors | 0.234 | 0.089 | 2.63 | 0.0165 |
| Number of H-bond Acceptors | 0.187 | 0.067 | 2.79 | 0.0125 |
The two-dimensional quantitative structure-activity relationship models incorporate physicochemical and topological descriptors, achieving correlation coefficients of 0.82-0.92 for diverse benzamide datasets [14] [17]. The most significant descriptors include calculated partition coefficient, molecular weight, topological polar surface area, and number of aromatic rings [14].
Genetic algorithm-partial least squares models demonstrate enhanced predictive accuracy through optimal descriptor selection, achieving root mean square error of prediction values below 0.20 for biological activity datasets [18]. The genetic algorithm successfully identifies the most relevant molecular features from large descriptor pools, eliminating redundant and irrelevant parameters [18].
Table 7: Activity Prediction Accuracy for Test Compounds
| Compound ID | Experimental Activity | Predicted Activity | Residual | Relative Error (%) |
|---|---|---|---|---|
| Test-01 | 7.25 | 7.18 | 0.07 | 0.97 |
| Test-02 | 6.85 | 6.92 | -0.07 | 1.02 |
| Test-03 | 5.94 | 5.88 | 0.06 | 1.01 |
| Test-04 | 8.12 | 8.05 | 0.07 | 0.86 |
| Test-05 | 6.43 | 6.51 | -0.08 | 1.24 |
The mechanistic interpretation of quantitative structure-activity relationship models reveals that the hydroxyl group at the 2-position contributes positively to biological activity through enhanced hydrogen bonding capability [12] [14]. The 4-methyl substituent provides optimal hydrophobic interactions without introducing excessive steric hindrance, as evidenced by positive coefficients in steric field maps [13].
The pyridine nitrogen serves as a crucial hydrogen bond acceptor, with its basicity directly correlating with biological activity [12] [14]. Substitution patterns on the pyridine ring significantly influence activity, with 4-substitution providing the optimal balance of electronic and steric effects [14].
Model validation using external test sets confirms the robustness and generalizability of developed quantitative structure-activity relationship models, with prediction accuracies exceeding 85% for structurally diverse benzamide derivatives [14] [17]. The applicability domain analysis ensures that predictions remain reliable within the chemical space defined by the training compounds [16].